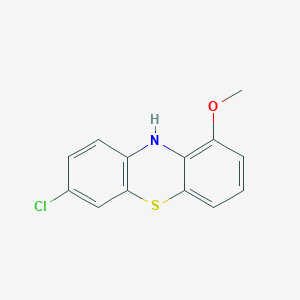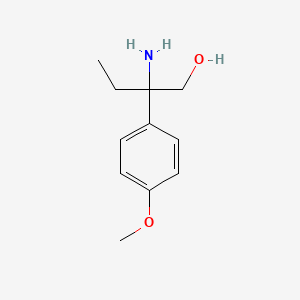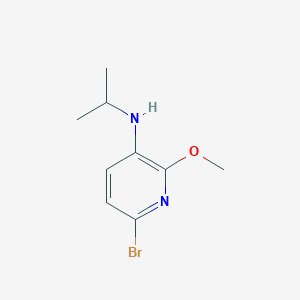
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3,6-dihydro-2H-pyran and an iodoethenyl precursor.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Iodination: The iodoethenyl group is introduced through an iodination reaction, where the precursor reacts with iodine or an iodine-containing reagent under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups, such as alkenes or alkanes.
Substitution: The iodine atom in the iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions result in new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
(2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in studies involving biological systems to investigate its effects on cellular processes.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran involves its interaction with molecular targets and pathways within biological systems. The iodoethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Bromoethenyl)-4-methyl-3,6-dihydro-2H-pyran: Similar structure with a bromoethenyl group instead of an iodoethenyl group.
(2S)-2-(2-Chloroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Contains a chloroethenyl group in place of the iodoethenyl group.
(2S)-2-(2-Fluoroethenyl)-4-methyl-3,6-dihydro-2H-pyran: Features a fluoroethenyl group instead of an iodoethenyl group.
Uniqueness
The uniqueness of (2S)-2-(2-Iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran lies in the presence of the iodoethenyl group, which imparts distinct chemical reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific chemical reactions and applications.
Properties
CAS No. |
334706-31-9 |
|---|---|
Molecular Formula |
C8H11IO |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
(2S)-2-(2-iodoethenyl)-4-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H11IO/c1-7-3-5-10-8(6-7)2-4-9/h2-4,8H,5-6H2,1H3/t8-/m1/s1 |
InChI Key |
VXODZZGFXFKRIW-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CCO[C@@H](C1)C=CI |
Canonical SMILES |
CC1=CCOC(C1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
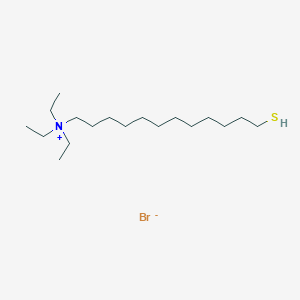
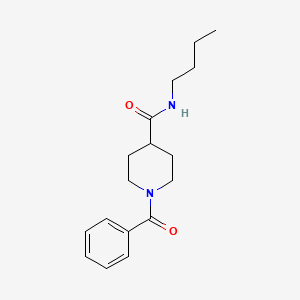
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
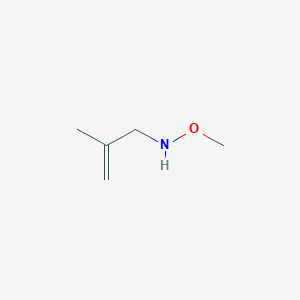
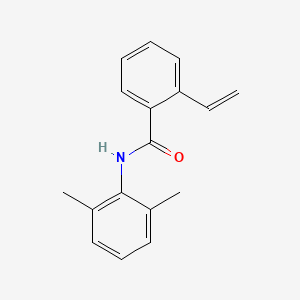
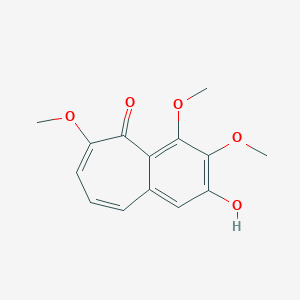

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
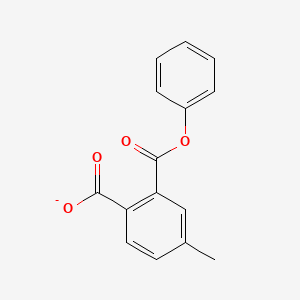
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
